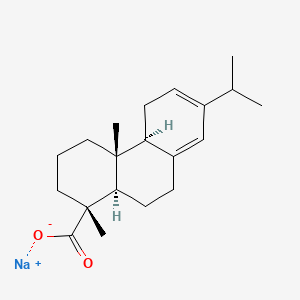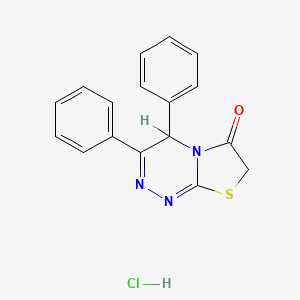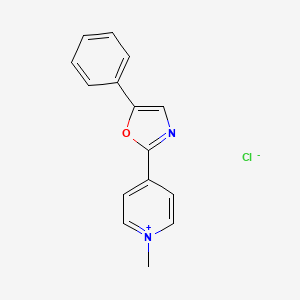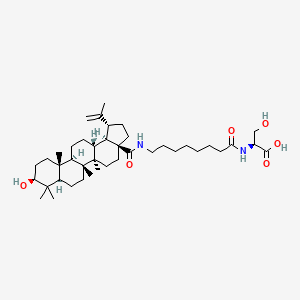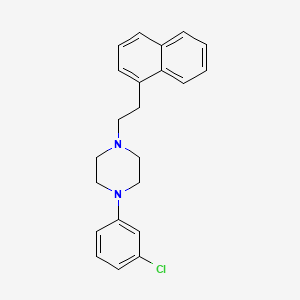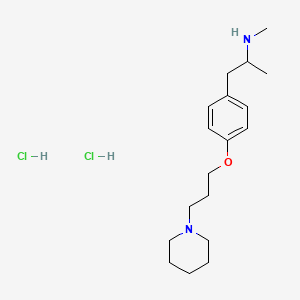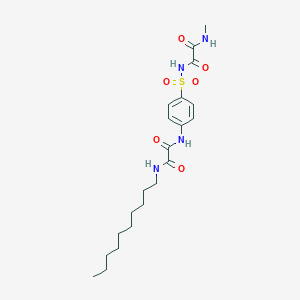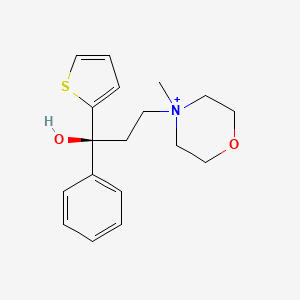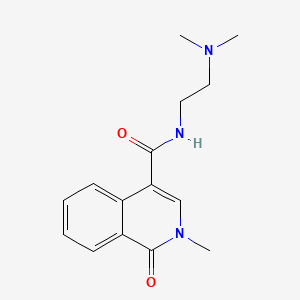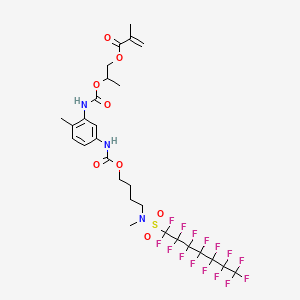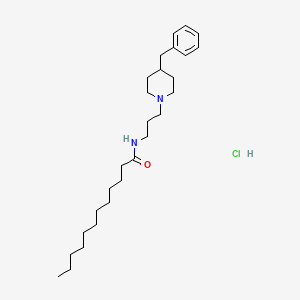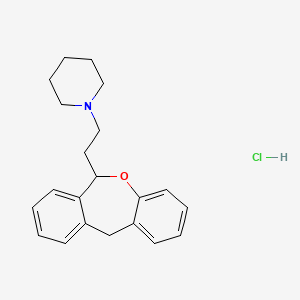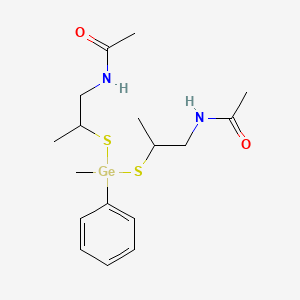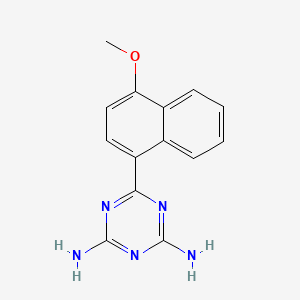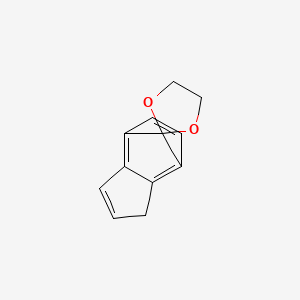
Spiro(1,3-dioxolane-2,8'-(4,7)methano(1H)indene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) is a chemical compound known for its unique spiro structure, which consists of a 1,3-dioxolane ring fused to a methanoindene framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) typically involves the reaction of a suitable indene derivative with a dioxolane precursor under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield. Common reagents used in the synthesis include strong acids like sulfuric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation or high-pressure reactions to enhance efficiency .
化学反応の分析
Types of Reactions
Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) has a wide range of scientific research applications:
作用機序
The mechanism of action of Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with cellular enzymes and receptors, modulating various biochemical pathways .
類似化合物との比較
Similar Compounds
Spiro[1,3-dioxolane-2,3’-indoline]: Another spiro compound with a similar structure but different biological activities.
Spiro[1,3-dioxolane-2,5’-[4,7]ethano[5H]indene]: Shares a similar spiro framework but differs in its chemical reactivity and applications.
Uniqueness
Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) is unique due to its specific spiro structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
166-06-3 |
|---|---|
分子式 |
C12H10O2 |
分子量 |
186.21 g/mol |
IUPAC名 |
spiro[1,3-dioxolane-2,10'-tricyclo[5.2.1.02,6]deca-1,3,6,8-tetraene] |
InChI |
InChI=1S/C12H10O2/c1-2-8-9(3-1)11-5-4-10(8)12(11)13-6-7-14-12/h1-2,4-5H,3,6-7H2 |
InChIキー |
HHDRWXRRDRYRPK-UHFFFAOYSA-N |
正規SMILES |
C1COC2(O1)C3=C4CC=CC4=C2C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


